Ipfencarbazone is a specialized pre-emergence and early post-emergence triazolinone herbicide that disrupts plant lipid biosynthesis by targeting very-long-chain fatty acid (VLCFA) elongase. With a highly stable chemical profile, a low water solubility of 0.515 mg/L at 20°C, and a log Pow of 3.0, the compound forms a low-mobility, persistent layer in paddy soils, minimizing leaching and environmental run-off. For agricultural chemical procurement and formulation development, ipfencarbazone provides a compelling baseline: it delivers high-affinity, irreversible binding to VLCFA elongase, ensuring long residual activity and broad application windows (up to the 2.5-leaf stage) against problematic grass weeds like Echinochloa species at low application rates of 250 g a.i./ha, while maintaining an exceptional safety profile for transplanted crops [1].
While buyers might consider substituting ipfencarbazone with older, generic VLCFA inhibitors such as pretilachlor, butachlor, or mefenacet, these alternatives often fail in advanced weed management scenarios due to differing binding kinetics and soil mobility profiles. Conventional chloroacetamides typically exhibit reversible binding to the elongase enzyme and higher water solubility, which can lead to increased vertical leaching, shorter residual efficacy, and higher required field dosages. Furthermore, generic substitution compromises positional selectivity; ipfencarbazone's specific physicochemical profile ensures it remains concentrated at the soil surface, maximizing exposure to emerging weed shoots while protecting deeper crop roots. Substituting with more mobile or reversibly binding analogs risks crop phytotoxicity, shortens the application window, and reduces efficacy against biotypes that have developed resistance to standard chloroacetamide herbicides [1].
Unlike many conventional VLCFA inhibitors that bind reversibly, ipfencarbazone forms a highly stable complex with VLCFA elongase (VLCFAE). Studies utilizing microsomes from late watergrass demonstrate that the degree of enzyme inhibition does not decrease upon dilution of the VLCFAE–ipfencarbazone complex. This irreversible binding mechanism provides prolonged suppression of C18:0 to C20:0 and C20:0 to C22:0 fatty acid elongation, translating to longer residual field activity compared to reversible chloroacetamide benchmarks that lose efficacy as concentrations drop [1].
| Evidence Dimension | Enzyme-inhibitor complex stability upon dilution |
| Target Compound Data | Inhibition degree maintained post-dilution (Irreversible binding) |
| Comparator Or Baseline | Conventional reversible VLCFA inhibitors (e.g., standard chloroacetamides) |
| Quantified Difference | Sustained inhibition vs. rapid activity loss upon dilution |
| Conditions | In vitro late watergrass microsome dilution assay |
Irreversible binding ensures that formulated products maintain extended residual efficacy in the field, reducing the need for repeated applications and lowering overall chemical costs.
Ipfencarbazone exhibits a pronounced biochemical selectivity that drives its safety profile in commercial crop cultivation. In whole-plant hydroponic evaluations, the EC50 for fresh weight inhibition in late watergrass is approximately 13 times lower than in rice. Furthermore, in microsomal assays, the IC50 for the inhibition of VLCFA elongation in late watergrass is roughly 3 times lower than the IC50 for rice. This stark differential affinity allows formulators to achieve high weed mortality without inducing crop phytotoxicity, a balance often difficult to strike with less selective generic comparators [1].
| Evidence Dimension | EC50 for fresh weight inhibition (Selectivity Margin) |
| Target Compound Data | ~13-fold lower EC50 in late watergrass compared to rice |
| Comparator Or Baseline | Rice (Crop Baseline) |
| Quantified Difference | 13x differential safety margin between target weed and crop |
| Conditions | Hydroponic culture evaluating third and fourth leaf growth |
A high, quantified selectivity margin minimizes the risk of crop injury claims and allows buyers to formulate products with flexible, early post-emergence application windows.
Ipfencarbazone's exceptionally low water solubility (0.515 mg/L at 20°C) is a critical procurement advantage for granular and suspension concentrate formulations intended for flooded paddy environments. Compared to higher-solubility herbicides like pretilachlor (solubility ~50 mg/L), ipfencarbazone exhibits minimal vertical leaching. It forms a stable, concentrated herbicidal layer on the soil surface regardless of soil texture or water leakage rates. This positional selectivity ensures the active ingredient targets the emerging shoots of shallow-germinating weeds while avoiding the deeper root zones of transplanted crops [1].
| Evidence Dimension | Water solubility and subsequent leaching potential |
| Target Compound Data | 0.515 mg/L (at 20°C) |
| Comparator Or Baseline | Pretilachlor (~50 mg/L at 20°C) |
| Quantified Difference | ~100x lower water solubility, resulting in significantly reduced vertical mobility |
| Conditions | Standard physicochemical profiling at 20°C in flooded soil models |
Low soil mobility is essential for developing environmentally compliant formulations that prevent groundwater contamination and ensure targeted weed control without crop root uptake.
In field applications, ipfencarbazone delivers >98% control of Echinochloa species from pre-emergence up to the 2.5-leaf stage at a highly efficient dose of 250 g a.i./ha. In contrast, older generic standards like mefenacet or butachlor often require significantly higher application rates (typically 1000 g a.i./ha or more) to achieve comparable control levels on advanced-stage grasses. This high unit-activity reduces the total chemical load required per hectare, optimizing logistics, packaging, and the environmental footprint for agricultural chemical suppliers [1].
| Evidence Dimension | Effective field application rate for Echinochloa control |
| Target Compound Data | 250 g a.i./ha |
| Comparator Or Baseline | Mefenacet / Butachlor (typically ≥1000 g a.i./ha) |
| Quantified Difference | ≥75% reduction in active ingredient required per hectare |
| Conditions | Pre-emergence to 2.5-leaf stage application in paddy fields |
Lower application rates directly reduce active ingredient procurement volumes, lower formulation costs per hectare, and ease the regulatory environmental burden.
Because of its exceptionally low water solubility (0.515 mg/L) and low soil mobility, ipfencarbazone is the ideal active ingredient for SC and GR formulations designed for flooded environments. It reliably forms a localized herbicidal layer at the soil-water interface, ensuring high efficacy against shallow-germinating weeds without leaching into the crop root zone or groundwater[1].
Given its irreversible binding kinetics to VLCFA elongase—unlike the reversible binding of standard chloroacetamides—ipfencarbazone is highly effective in resistance management protocols. It is the preferred procurement choice for regions where Echinochloa species have developed resistance to traditional ALS inhibitors or older Group 15 herbicides [1].
Ipfencarbazone's stability against dilution and its irreversible enzyme inhibition make it the optimal choice for extended-residual weed control products. Formulators can leverage its 250 g a.i./ha efficacy to create single-application products that suppress weed emergence up to the 2.5-leaf stage, significantly reducing the labor and chemical costs associated with split applications [1].